Cas no 2171439-56-6 ((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid)

(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid
- (3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid
- 2171439-56-6
- EN300-1581201
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- インチ: 1S/C27H34N2O5/c1-3-8-19(16-26(31)32)29-25(30)15-18(2)13-14-28-27(33)34-17-24-22-11-6-4-9-20(22)21-10-5-7-12-23(21)24/h4-7,9-12,18-19,24H,3,8,13-17H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t18?,19-/m1/s1
- InChIKey: PKMATJXGPXFHLJ-MUMRKEEXSA-N
- ほほえんだ: O(C(NCCC(C)CC(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 13
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 105Ų
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1581201-10.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1581201-50mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1581201-250mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1581201-5000mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1581201-5.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1581201-2500mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1581201-1.0g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1581201-2.5g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1581201-1000mg |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1581201-0.5g |
(3R)-3-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]hexanoic acid |
2171439-56-6 | 0.5g |
$3233.0 | 2023-06-04 |
(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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(3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acidに関する追加情報
Introduction to (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic Acid (CAS No. 2171439-56-6)
The compound (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid, identified by its CAS number 2171439-56-6, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecule, featuring a complex structure, has garnered attention due to its potential applications in drug development and biochemical research. The presence of a fluorenylmethoxycarbonyl (Fmoc) group and an amino acid backbone suggests a multifaceted utility, particularly in the synthesis of peptidomimetics and protease inhibitors.
In recent years, the pharmaceutical industry has witnessed a surge in the development of peptidomimetic drugs, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The compound in question, with its well-defined stereochemistry and functional groups, serves as an excellent scaffold for designing novel therapeutic agents. Specifically, the (3R) configuration at the third carbon atom contributes to the molecule's chirality, a critical factor in determining its biological efficacy and specificity.
The Fmoc group is a widely used protecting group in peptide synthesis, renowned for its stability and ease of removal under mild conditions. This feature makes (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid a valuable intermediate in the synthesis of complex peptides and proteins. Furthermore, the amide linkage between the pentanamido and hexanoic acid moieties provides a flexible yet stable framework, allowing for further chemical modifications and derivatization.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The compound's unique structural features make it an attractive candidate for exploring SAR, enabling researchers to fine-tune its properties for optimal therapeutic outcomes. For instance, modifications to the fluorenylmethoxycarbonyl group could alter binding affinity to target proteins, while changes to the amino acid backbone might enhance metabolic stability.
Advances in computational chemistry have also played a pivotal role in understanding the potential applications of this compound. Molecular modeling studies suggest that (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid could interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Such interactions are crucial for developing drugs that modulate these pathways effectively.
In addition to its pharmaceutical potential, this compound has implications in biochemical research. Its structure allows for detailed studies on enzyme mechanisms and substrate recognition, providing insights into how enzymes catalyze reactions and how substrates bind to active sites. These studies are fundamental to understanding biological processes at a molecular level and can inform the design of more effective drugs.
The synthesis of (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. Modern synthetic techniques, such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed reactions, have been employed to streamline the process. These techniques not only improve efficiency but also enhance scalability, making it feasible to produce larger quantities for industrial applications.
The role of fluorinated compounds in drug development cannot be overstated. Fluorine atoms can significantly influence a molecule's pharmacokinetic properties, including bioavailability and metabolic stability. The presence of a fluorenylmethoxycarbonyl group in this compound likely contributes to these desirable properties, making it a promising candidate for further exploration.
As research continues to uncover new therapeutic targets and mechanisms, compounds like (3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidohexanoic acid will continue to play a vital role in drug discovery and development. Their complex structures offer unique opportunities for innovation, driving forward advancements in both academic research and industrial applications.
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